molecular formula C20H20N2 B12280795 3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile

3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile

Katalognummer: B12280795
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: ZAHRNVHXZULLFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and drug design due to its potential biological activities and structural novelty.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile typically involves the construction of the spirocyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the spirocyclic scaffold can be constructed by the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to proteins or enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Azaspiro[3.3]heptane: A structurally related compound with similar biological activities.

    6-Phenyl-2-azaspiro[3.3]heptane:

Uniqueness

3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile is unique due to its specific spirocyclic structure and the presence of both phenyl and benzonitrile groups. This combination of features makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C20H20N2

Molekulargewicht

288.4 g/mol

IUPAC-Name

3-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methyl]benzonitrile

InChI

InChI=1S/C20H20N2/c21-12-16-5-4-6-17(9-16)13-22-14-20(15-22)10-19(11-20)18-7-2-1-3-8-18/h1-9,19H,10-11,13-15H2

InChI-Schlüssel

ZAHRNVHXZULLFU-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC12CN(C2)CC3=CC(=CC=C3)C#N)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.